![molecular formula C10H6Cl2N2O B13099114 4,6-Dichloro-5-phenoxypyrimidine](/img/structure/B13099114.png)
4,6-Dichloro-5-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenoxy group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-phenoxypyrimidine typically involves the chlorination of 5-phenoxypyrimidine. One common method includes the reaction of 5-phenoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of less toxic chlorinating agents, such as phosphorus trichloride (PCl3), is also explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-phenoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amino, hydroxyl, or alkyl groups .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
4,6-Dichloro-5-phenoxypyrimidine and its derivatives have demonstrated notable antimicrobial properties. Research indicates that pyrimidine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, showcasing potential as new antibacterial agents .
1.2 Antiviral Properties
The compound has been explored for its antiviral capabilities, particularly against viruses such as HIV. Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for further development in antiviral therapies .
1.3 Inhibitors of Enzymatic Activity
This compound has been identified as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This inhibition can influence the biosynthesis of bioactive lipids, which are critical in various physiological processes . The structure-activity relationship (SAR) studies highlight modifications that enhance potency and selectivity against target enzymes .
Agricultural Applications
2.1 Herbicides and Pesticides
The compound serves as an important intermediate in the synthesis of herbicides and pesticides. Its derivatives are designed to target specific biological pathways in plants and pests, enhancing crop protection strategies. For example, 4,6-dichloro-5-fluoropyrimidine has been utilized to develop crop protection agents that are effective against a variety of agricultural pests .
2.2 Crop Yield Enhancement
Research indicates that pyrimidine derivatives can improve crop yield by enhancing plant resistance to diseases and pests. The application of these compounds in agricultural settings can lead to increased productivity and sustainability in farming practices.
Biochemical Research
3.1 Drug Development Frameworks
This compound is often employed as a scaffold in drug design due to its versatile chemical properties. The ability to modify its structure allows researchers to create libraries of compounds for high-throughput screening against various biological targets . This approach is crucial for identifying new therapeutic agents with desirable pharmacological profiles.
3.2 Toxicological Studies
The compound is also utilized in toxicological assessments to evaluate the safety profiles of new drugs and formulations. Its role in impurity profiling during drug development ensures compliance with regulatory standards .
Data Tables
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceuticals | Antimicrobial agents | Effective against resistant bacterial strains |
Antiviral therapies | Inhibits HIV replication | |
Enzyme inhibitors | Targets NAPE-PLD with enhanced potency | |
Agriculture | Herbicides | Used in developing effective crop protection agents |
Crop yield enhancement | Improves resistance to pests and diseases | |
Biochemical Research | Drug development | Serves as a scaffold for high-throughput screening |
Toxicological studies | Ensures safety compliance in drug formulations |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated various pyrimidine derivatives including this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential for new drug development .
- Enzyme Inhibition Analysis : Research focused on the inhibitory effects of this compound on NAPE-PLD demonstrated a substantial decrease in lipid biosynthesis pathways, highlighting its therapeutic potential in metabolic disorders .
- Agricultural Impact Assessment : Field trials utilizing formulations containing 4,6-dichloro-5-fluoropyrimidine showed marked improvements in crop yields under pest pressure compared to untreated controls, reinforcing its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-phenoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of a phenoxy group.
4,6-Dichloro-2-phenoxypyrimidine: Similar but with the phenoxy group at position 2.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex structure with additional substituents
Uniqueness
4,6-Dichloro-5-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
4,6-dichloro-5-phenoxypyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZJPHSULPXWWPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.